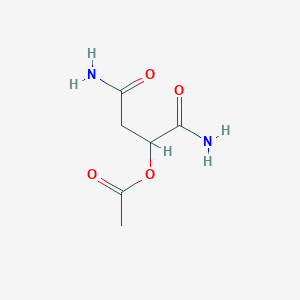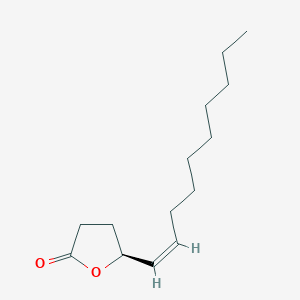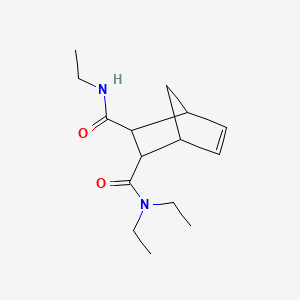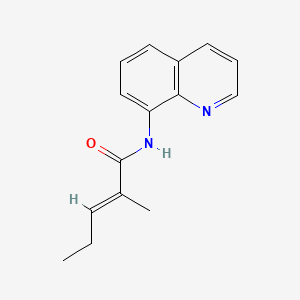
2,3-Bis(3-Methoxyphenyl)Quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3-Methoxyphenyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-Methoxyphenyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 3-methoxybenzil under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is refluxed to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(3-Methoxyphenyl)Quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .
Aplicaciones Científicas De Investigación
2,3-Bis(3-Methoxyphenyl)Quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of optoelectronic materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3-Methoxyphenyl)Quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, which is crucial in cancer cell proliferation . The compound’s ability to intercalate with DNA also contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- 2,3-Bis(4-Methoxyphenyl)Quinoxaline
- 2,3-Bis(phenylamino)Quinoxaline
- 2,3-Bis(thienyl)Quinoxaline
Comparison: 2,3-Bis(3-Methoxyphenyl)Quinoxaline is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research .
Propiedades
Fórmula molecular |
C22H18N2O2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,3-bis(3-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)26-2)24-20-12-4-3-11-19(20)23-21/h3-14H,1-2H3 |
Clave InChI |
ITCIMZSMEKXXFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



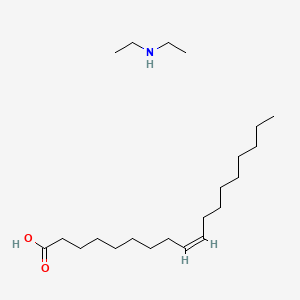
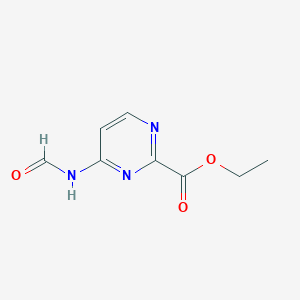
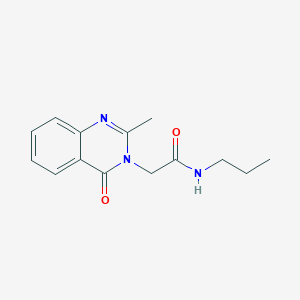
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

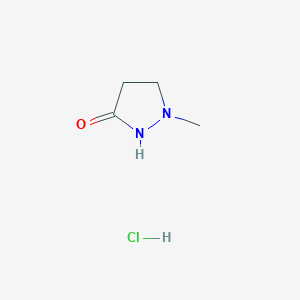

![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
